An In-depth Technical Guide to Oxepan-2-one-d6
An In-depth Technical Guide to Oxepan-2-one-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of Oxepan-2-one-d6, an isotopically labeled form of ε-caprolactone. This document is intended for researchers in materials science, polymer chemistry, and drug development who utilize deuterated compounds for mechanistic studies, metabolic tracing, and material property analysis.
Core Properties of Oxepan-2-one-d6
Oxepan-2-one-d6, also known as ε-Caprolactone-d6, is a deuterated analog of ε-caprolactone where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool for a variety of research applications, particularly in the study of polymer physics and biomaterial degradation.
| Property | Value |
| Chemical Name | Oxepan-2-one-d6; ε-Caprolactone-d6 |
| Synonyms | epsilon-Caprolactone-3,3,4,4,5,5-d6 |
| CAS Number | 1219802-08-0[1][2][3][4] |
| Molecular Formula | C₆D₆H₄O₂ |
| Molecular Weight | 120.18 g/mol [1] |
| Appearance | Liquid |
| Storage Conditions | Store frozen under a nitrogen atmosphere. |
Synthesis of Oxepan-2-one-d6
The primary synthetic route to Oxepan-2-one-d6 is through the Baeyer-Villiger oxidation of cyclohexanone-d10.[1] This method allows for precise control over the degree and position of deuteration, which is critical for its applications.[1]
Experimental Protocol: Baeyer-Villiger Oxidation
This protocol is a generalized representation based on established methods for the synthesis of ε-caprolactone and its deuterated analogs.
Materials:
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Cyclohexanone-d10
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Bismuth(III) triflate (Bi(OTf)₃) - Catalyst
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium sulfite (Na₂SO₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Calcium hydride (CaH₂)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve cyclohexanone-d10 and a catalytic amount of Bi(OTf)₃ in dry dichloromethane. Cool the flask in an ice bath under a nitrogen atmosphere.
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Oxidation: Slowly add a solution of m-CPBA in dichloromethane to the cooled reaction mixture. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
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Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude Oxepan-2-one-d6 by fractional vacuum distillation from powdered CaH₂.[5] Collect the high-purity fraction. The purified product should be stored frozen under nitrogen to prevent degradation.[5]
Characterization of Oxepan-2-one-d6
Thorough characterization is essential to confirm the isotopic purity and chemical structure of the synthesized Oxepan-2-one-d6. The following are key analytical techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the degree and location of deuteration.
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¹H NMR: The absence or significant reduction of signals corresponding to the 3, 4, and 5 positions of the caprolactone ring confirms successful deuteration. Residual proton signals can be used to quantify the isotopic purity.
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¹³C NMR: The carbon signals for the deuterated positions will appear as multiplets due to C-D coupling, providing further confirmation of the isotopic labeling.
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HSQC NMR: Heteronuclear Single Quantum Coherence (HSQC) NMR can be employed to resolve spectral overlaps in more complex systems, such as copolymers containing deuterated and non-deuterated segments.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the deuterated compound, confirming the incorporation of deuterium atoms. High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the presence of C-D bonds. The characteristic C-D stretching vibrations appear in a region of the spectrum (around 2100–2200 cm⁻¹) that is typically free from other interfering signals, providing a clear indication of successful deuteration.[1]
Applications in Research
The primary application of Oxepan-2-one-d6 is in the field of polymer science, particularly in the study of poly(ε-caprolactone) (PCL), a biodegradable polyester with numerous applications in the biomedical field.
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Isotopic Tracer for Metabolic Studies: Deuterium labeling allows for the tracing of the metabolic fate of PCL degradation products in vitro and in vivo without the need for radioactive isotopes.[1] This is crucial for understanding the biocompatibility and degradation pathways of PCL-based medical devices and drug delivery systems.[1]
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Studying Polymer Crystallization and Dynamics: The substitution of hydrogen with deuterium can influence the physical properties of polymers, including their crystallization kinetics.[5] Oxepan-2-one-d6 is used to synthesize deuterated PCL, which can then be studied using techniques like small-angle neutron scattering (SANS) and differential scanning calorimetry (DSC) to probe the effects of isotopic substitution on polymer structure and behavior.[1][5]
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Advanced Materials Research: The altered vibrational frequencies of C-D bonds can modify the infrared absorption properties of materials, opening up potential applications in advanced optical materials and high-performance coatings.[1]
Safety and Handling
A comprehensive Safety Data Sheet (SDS) should be consulted before handling Oxepan-2-one-d6. As a general precaution, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
